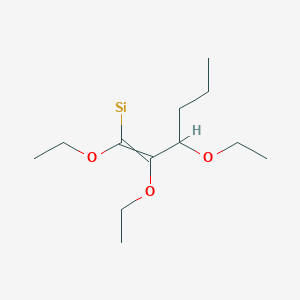
CID 78061384
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78061384” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications
Preparation Methods
The preparation of CID 78061384 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary and may vary, general synthetic routes typically involve the following steps:
Synthesis of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds that serve as building blocks for this compound.
Reaction Conditions: The intermediates undergo a series of chemical reactions under controlled conditions, such as specific temperatures, pressures, and pH levels, to form the desired compound.
Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
CID 78061384 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into reduced forms.
Substitution: Substitution reactions, where one functional group is replaced by another, can be carried out using reagents like halogens or alkylating agents.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or acids, resulting in the breakdown of the compound into simpler molecules
Scientific Research Applications
CID 78061384 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and molecular interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: This compound is utilized in industrial processes, including the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of CID 78061384 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular signaling pathways, gene expression, and metabolic processes. The precise molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
CID 78061384 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their chemical properties and biological activities. Some similar compounds include:
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with distinct pharmacological actions.
CID 5362065: A compound with similar structural features but different biological activities.
CID 5479530: A cephalosporin with unique chemical properties
Properties
Molecular Formula |
C12H23O3Si |
|---|---|
Molecular Weight |
243.39 g/mol |
InChI |
InChI=1S/C12H23O3Si/c1-5-9-10(13-6-2)11(14-7-3)12(16)15-8-4/h10H,5-9H2,1-4H3 |
InChI Key |
ITAPAIQUWIAXGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=C(OCC)[Si])OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


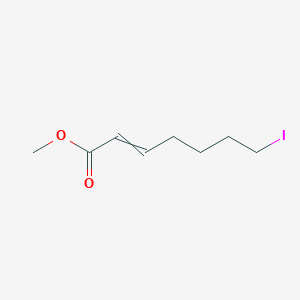
![3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene](/img/structure/B12557552.png)
![2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol](/img/structure/B12557557.png)
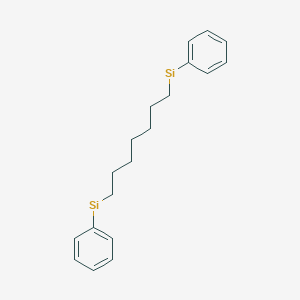
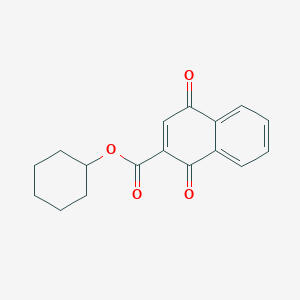

![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine](/img/structure/B12557573.png)
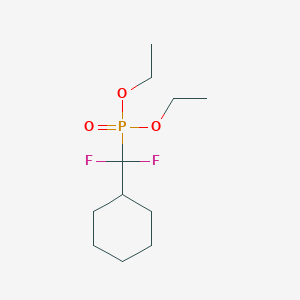
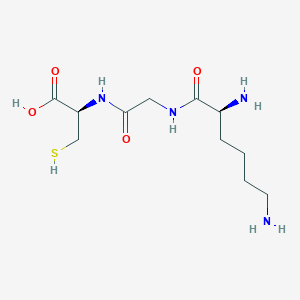
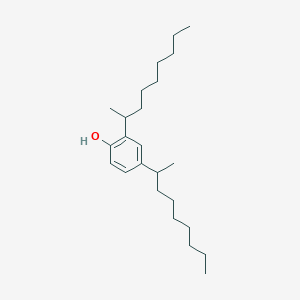
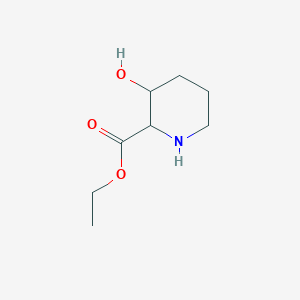
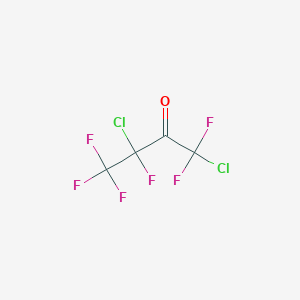
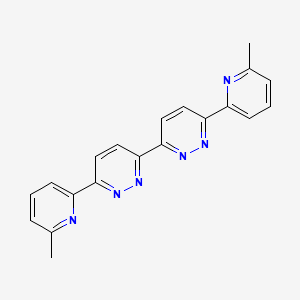
![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)
